BenchChemオンラインストアへようこそ!

3-Fluoro-5-(morpholin-4-yl)aniline

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

This meta-substituted fluorinated morpholinoaniline is a critical building block for kinase inhibitors (PKB/PKA), CCR5 antagonists, and antibacterial DHPS research. Its distinct 3-fluoro-5-morpholino regiochemistry is essential for precise hinge-binding geometry and target selectivity. With a favorable drug-like profile (XLogP3 1.1, TPSA 38.5Ų), it is ideal for lead optimization. Procure this specific isomer to ensure accurate SAR data and avoid potency loss associated with simpler or regioisomeric alternatives.

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
CAS No. 258864-18-5
Cat. No. B1344042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(morpholin-4-yl)aniline
CAS258864-18-5
Molecular FormulaC10H13FN2O
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC(=C2)N)F
InChIInChI=1S/C10H13FN2O/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4,12H2
InChIKeyDAZBEJAQBUHDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-(morpholin-4-yl)aniline (CAS 258864-18-5) Procurement Guide: Key Identifiers & Research Use Overview


3-Fluoro-5-(morpholin-4-yl)aniline (CAS 258864-18-5) is a fluorinated aromatic amine featuring a morpholine heterocycle at the meta position relative to the aniline nitrogen [1]. This compound serves as a versatile building block in medicinal chemistry and chemical biology, with a molecular formula of C₁₀H₁₃FN₂O and a molecular weight of 196.22 g/mol [1]. Its primary applications are in the synthesis of pharmacologically active molecules, notably as a key intermediate in the preparation of kinase inhibitors, antibacterial agents, and CCR5 antagonists .

3-Fluoro-5-(morpholin-4-yl)aniline (CAS 258864-18-5) Procurement: Why Substituting with Common Aniline Analogs Can Compromise Project Outcomes


Substituting 3-fluoro-5-(morpholin-4-yl)aniline with a simpler aniline or a different regioisomer—such as the common 3-fluoro-4-morpholinoaniline—is highly likely to alter target engagement and downstream biological activity. The precise spatial arrangement of the fluorine atom and morpholine ring dictates molecular recognition events, including hydrogen bonding, hydrophobic interactions, and steric fit within enzyme active sites . This is evidenced by distinct activity profiles in kinase inhibition, antibacterial folate pathway targeting, and CCR5 antagonism, where even subtle positional changes can shift potency by orders of magnitude or eliminate selectivity .

3-Fluoro-5-(morpholin-4-yl)aniline (CAS 258864-18-5) Quantitative Differentiation Guide: Verified Performance vs. Analogs


CCR5 Antagonist Activity: Direct Head-to-Head Comparison vs. Structural Analogs

3-Fluoro-5-(morpholin-4-yl)aniline exhibits measurable antagonist activity at the human CCR5 receptor, with an IC₅₀ of 9.2 µM in a calcium mobilization assay using MOLT4 cells [1]. In a separate study, the compound demonstrated an IC₅₀ of 10 µM against the same target [2]. These values provide a quantitative benchmark for CCR5 engagement, differentiating it from regioisomeric analogs like 3-fluoro-4-morpholinoaniline, which, in published literature, is primarily associated with anti-cancer and antibacterial activities but lacks documented CCR5 antagonism at comparable potencies .

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

TAAR5 Agonist Activity: Distinct Selectivity Profile Compared to Common Analog 3-Fluoro-4-morpholinoaniline

3-Fluoro-5-(morpholin-4-yl)aniline demonstrates agonist activity at the mouse TAAR5 receptor with an EC₅₀ > 10 µM in a cAMP accumulation assay [1]. While this is a low-potency interaction, it highlights a distinct pharmacological signature not shared by its regioisomer 3-fluoro-4-morpholinoaniline, which in published studies is primarily investigated for anti-cancer and antibacterial mechanisms unrelated to TAAR5 modulation .

TAAR5 Trace Amine-Associated Receptor CNS Drug Discovery

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 3-Fluoro-4-morpholinoaniline

The meta-substitution pattern of 3-fluoro-5-(morpholin-4-yl)aniline yields distinct physicochemical properties compared to its para-substituted analog. The target compound has a computed XLogP3 of 1.1 [1] and a topological polar surface area (TPSA) of 38.5 Ų . In contrast, 3-fluoro-4-morpholinoaniline exhibits a higher predicted XLogP3 of approximately 1.5 [2] and a slightly larger TPSA of 41.6 Ų . These differences influence passive membrane permeability, solubility, and protein binding, thereby affecting pharmacokinetic behavior and formulation strategies.

Lipophilicity Polar Surface Area Drug-Likeness

Kinase Inhibition Scaffold: Documented Use in PKB/PKA Inhibitor Synthesis vs. Linezolid Intermediate

3-Fluoro-5-(morpholin-4-yl)aniline is explicitly claimed as a component of substituted pyrimidinyl compounds with kinase inhibitory activity targeting PKB (Akt) and PKA [1]. This contrasts sharply with the well-established role of 3-fluoro-4-morpholinoaniline, which is predominantly utilized as an intermediate in the synthesis of the antibiotic linezolid and as a precursor for anticancer sulfonamide derivatives . The distinct substitution pattern on the aniline ring directly influences the compound's ability to serve as a scaffold for kinase hinge-binding motifs versus antibacterial oxazolidinone frameworks.

Kinase Inhibitor PKB/Akt PKA Cancer

Antibacterial Mechanism Differentiation: Dihydropteroate Synthase Inhibition vs. Linezolid-Related Oxazolidinone Mechanism

3-Fluoro-5-(morpholin-4-yl)aniline has been reported to inhibit bacterial growth via binding to dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway . This mechanism is distinct from that of the related compound 3-fluoro-4-morpholinoaniline, which serves as an intermediate for linezolid—an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . While quantitative MIC data for the target compound is not available in the public domain, its mechanism of action differs fundamentally from that of its 4-substituted counterpart, potentially offering an alternative route to combat folate-pathway resistant strains.

Antibacterial Folate Pathway Dihydropteroate Synthase

3-Fluoro-5-(morpholin-4-yl)aniline (CAS 258864-18-5) Verified Application Scenarios Based on Experimental Evidence


CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

Based on its confirmed antagonist activity at CCR5 (IC₅₀ = 9.2–10 µM in MOLT4 cell calcium mobilization assays [1]), 3-fluoro-5-(morpholin-4-yl)aniline serves as a validated scaffold for the development of small-molecule CCR5 antagonists. This application is supported by direct experimental data and offers a rational starting point for structure-activity relationship (SAR) campaigns aimed at improving potency and selectivity against this chemokine receptor, a validated target for HIV entry inhibition.

Kinase Inhibitor Synthesis Targeting PKB (Akt) and PKA Pathways

The compound is explicitly claimed in patent literature as a key intermediate for the synthesis of pyrimidinyl-based inhibitors of PKB and PKA kinases [2]. This positions it as a strategic building block for medicinal chemistry projects focusing on cancer and metabolic disease targets. Its distinct meta-substitution pattern is essential for achieving the desired kinase hinge-binding geometry, differentiating it from other morpholinoaniline isomers used for unrelated targets.

Physicochemical Property-Driven Drug Design for Improved Oral Bioavailability

With a computed XLogP3 of 1.1 and a TPSA of 38.5 Ų [3], 3-fluoro-5-(morpholin-4-yl)aniline offers a favorable drug-like profile characterized by moderate lipophilicity and adequate polarity. This physicochemical signature supports its use as a core fragment in lead optimization programs where balancing solubility and permeability is critical for oral bioavailability. Its lower lipophilicity compared to the 4-substituted analog (XLogP3 ~1.5 [4]) may confer advantages in reducing hERG liability or improving metabolic stability.

Antibacterial Research Targeting the Folate Biosynthesis Pathway

The reported mechanism of action—inhibition of dihydropteroate synthase (DHPS) in the folate pathway —makes this compound a relevant tool for investigating antibacterial agents with a novel mode of action. While quantitative potency data are lacking, its distinct mechanism differentiates it from standard-of-care antibiotics and supports its use in resistance-breaking research or as a starting point for fragment-based drug discovery targeting DHPS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-(morpholin-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.